2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family. This compound features a fused ring structure that incorporates both imidazole and pyridine rings, with bromine and chlorine substituents at the 2 and 4 positions, respectively. Its molecular formula is , and it has a molecular weight of 232.46 g/mol. The compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities.
The synthesis of 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine typically involves several key steps:
The molecular structure of 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine can be described as follows:
C1=CN=C(C2=C1NC(=N2)Br)Cl
, highlighting its structural complexity.PQWKKWALBUAIEM-UHFFFAOYSA-N
, which provides a unique identifier for database searches.The structural features contribute to its chemical behavior and potential interactions in biological systems.
2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine participates in various chemical reactions:
Common reagents used in these reactions include sodium methoxide for nucleophilic substitutions, potassium permanganate for oxidation, and lithium aluminum hydride for reductions .
The mechanism of action of 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine is primarily studied in the context of its biological activities:
The precise mechanisms often involve complex interactions at the molecular level, which are still under investigation.
The physical and chemical properties of 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.46 g/mol |
IUPAC Name | 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine |
Melting Point | Not specified |
Solubility | Soluble in DMF |
Appearance | Typically crystalline |
These properties are vital for understanding how the compound behaves under various conditions and its suitability for different applications.
2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine has diverse applications across several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2